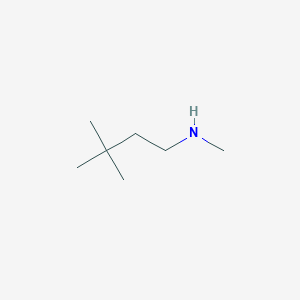![molecular formula C11H15Cl2NO B7862925 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862925.png)
2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol is a chemical compound characterized by its unique structure, which includes a dichloro-benzyl group attached to an ethyl-amino-ethanol moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol typically involves the following steps:
Benzyl Derivative Formation: The starting material, 3,4-dichlorobenzyl chloride, is reacted with ethylamine to form the benzyl derivative.
Amination Reaction: The benzyl derivative undergoes amination with ethylamine under controlled conditions to introduce the amino group.
Reduction: The resulting compound is then reduced, often using hydrogenation techniques, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Hydrogenation is typically carried out using palladium or platinum catalysts.
Substitution: Reagents such as halogens or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Dichlorobenzyl aldehyde or ketone derivatives.
Reduction Products: Ethylamine derivatives or alcohols.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and signaling pathways. Further research is needed to elucidate the precise mechanisms and targets involved.
相似化合物的比较
2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol is compared to other similar compounds, such as:
3,4-Dichlorobenzyl alcohol: Similar structure but lacks the amino-ethanol moiety.
Ethylamine derivatives: Similar amino group but different benzyl group.
Other dichloro-benzyl compounds: Variations in the position and number of chlorine atoms.
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-14(5-6-15)8-9-3-4-10(12)11(13)7-9/h3-4,7,15H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPGFMBEWNWVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862845.png)
![2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862852.png)
![2-[Methyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7862859.png)
![2-[Methyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7862867.png)
![2-[(3-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862876.png)
![tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate](/img/structure/B7862881.png)

amino]-1-ethanol](/img/structure/B7862901.png)
![2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol](/img/structure/B7862907.png)
![2-[(4-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862912.png)
![2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862914.png)
![2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862940.png)
![2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862947.png)
![2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7862955.png)
